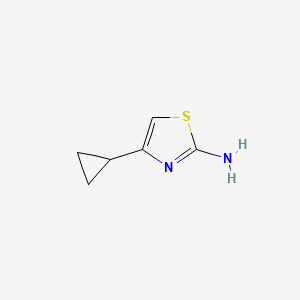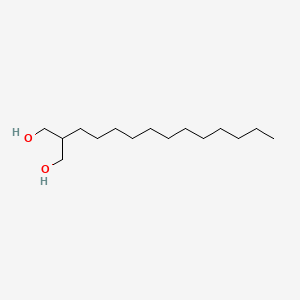
2-Dodecylpropane-1,3-diol
Übersicht
Beschreibung
2-Dodecylpropane-1,3-diol (2-DPPD) is an organic compound with a wide range of applications. It is a versatile building block for the synthesis of various compounds, and it has been used in a variety of scientific research applications. It has a unique mechanism of action and biochemical and physiological effects that make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Cosmetic Industry Applications
2-Dodecylpropane-1,3-diol, while not directly mentioned, is structurally similar to Bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), which is widely used as a preservative in the cosmetic industry. Its primary function is to stabilize cosmetic compositions by inhibiting the growth of microorganisms. Factors like the addition of cosmetic components and storage conditions significantly influence its degradation rate, which can be monitored using high-performance liquid chromatography (Matczuk, Obarski, & Mojski, 2012).
Synthesis and Chemical Properties
2-Phenylpropane-1,3-diol, another compound similar in structure to 2-Dodecylpropane-1,3-diol, was synthesized with an overall yield of 80.1% and a purity of 99%. This study's methodologies, including the use of raw materials like ethyl-2-phenylacetate and ethyl formate, could provide insights into synthesizing related diols, like 2-Dodecylpropane-1,3-diol. The process highlights the effectiveness of alcohol as a solvent for high yield and low cost (Zhang Xiu-qin, 2009).
Application in Organic Chemistry
2-Methylenepropane-1,3-diol, another structurally similar compound, demonstrates its utility in organic chemistry, particularly in palladium-catalyzed carbonyl allylation. This compound selectively allylates aldehydes at the allylic alcohol moiety, indicating its potential use in complex organic synthesis processes (Masuyama, Kagawa, & Kurusu, 1996).
Biotechnological Production
In biotechnology, diols like 1,3-propanediol and 2,3-butanediol, which are structurally related to 2-D-Dodecylpropane-1,3-diol, are considered promising chemicals with various applications. Their microbial production from renewable materials is of great interest, as these diols serve as platform green chemicals. The focus is on engineering production strains and optimizing fermentation processes to enhance the efficiency and yield of these diols (Zeng & Sabra, 2011).
Analytical Chemistry Applications
2-Dodecylpropane-1,3-diol and similar compounds can be analyzed using sophisticated techniques like ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method, demonstrated for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products, showcases the potential for analyzing diols and related compounds in various matrices, providing a framework for quantitative and qualitative analysis (Slimani et al., 2018).
Applications in Surface Chemistry
2-Dodecylpropane-1,3-diol could find applications in surface chemistry, as indicated by the comparative study of self-assembled monolayers formed by organothiols, including 2-dodecylpropane-1,3-dithiol, on copper surfaces. These studies provide insights into the molecular organization, stability, and potential applications of these monolayers in various fields, such as corrosion resistance and thin-film lubrication (Denayer, Delhalle, & Mekhalif, 2009)
Eigenschaften
IUPAC Name |
2-dodecylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTDSZAHFSIJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336543 | |
| Record name | 1,3-Propanediol, 2-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecylpropane-1,3-diol | |
CAS RN |
10395-09-2 | |
| Record name | 1,3-Propanediol, 2-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




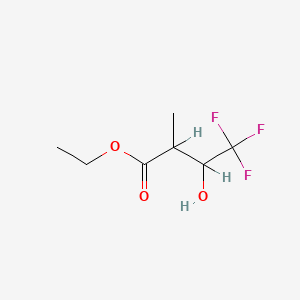
![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)
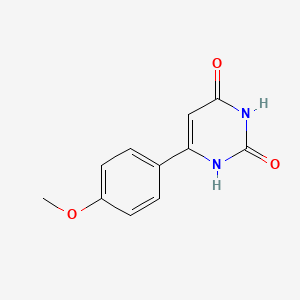
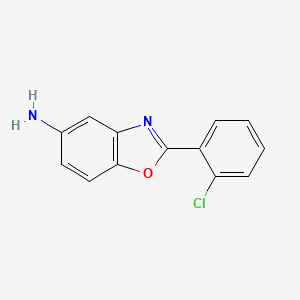
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)
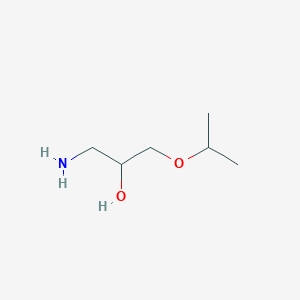
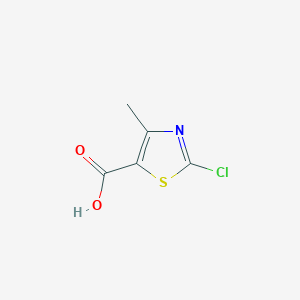
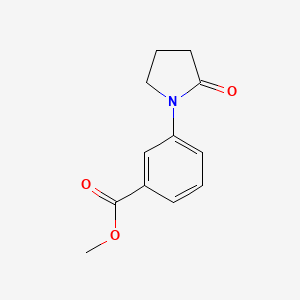
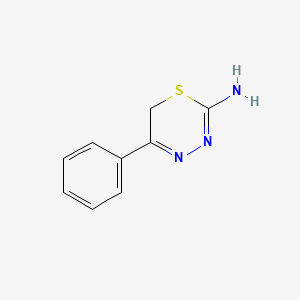
![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
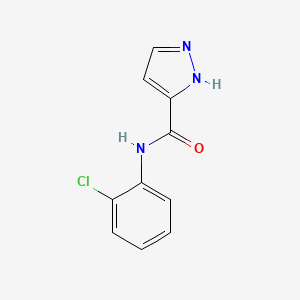
![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)
